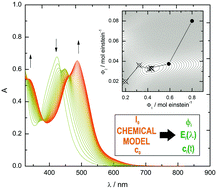A chemometric approach for determining the reaction quantum yields in consecutive photochemical processes†
Physical Chemistry Chemical Physics Pub Date: 2017-08-02 DOI: 10.1039/C7CP03619A
Abstract
A chemometric procedure to deal with spectroscopically monitored processes involving photochemical steps is fully described. The methodology makes it possible to work with reactions that involve several components with unknown (and eventually overlapping) spectra and provides a tool for the simultaneous determination of both the quantum yields of the reaction and the spectra of all the species present in a multi-step photochemical process. As a benchmark, we apply these ideas to extract the quantum yields of photodetachment of coordinated ligands employing data recorded over the course of the decomposition of [Ru(tpm)(bpy)(CH3CN)]2+ and cis-[Ru(bpy)2(CH3CN)2]2+ under stationary photolysis conditions. The approach is fast and robust and it is easily implemented in scientific programming languages.

Recommended Literature
- [1] Back cover
- [2] Reply to ‘Comment on: “Personal air sampling and analysis of polybrominated diphenyl ethers and other bromine containing compounds at an electronics recycling facility in Sweden”’ by M. L. Hardy, JEM, 2005, 7, DOI: 10.1039/b418857h
- [3] High-efficiency blue photoluminescence in the Cs2NaInCl6:Sb3+ double perovskite phosphor†
- [4] Synthesis of surface functionalized hollow microporous organic capsules for doxorubicin delivery to cancer cells†
- [5] DFT modeling of the covalent functionalization of graphene: from ideal to realistic models
- [6] Enhanced enantioselectivity of 3-methylcyclohexanone by mixed diol host compounds†
- [7] Back cover
- [8] Mass and charge transfer kinetics and coulometric current efficiencies. Part III. Pattern theory and its application to oxidation-reduction electrode processes
- [9] Emerging trends in biliary stents: a materials and manufacturing perspective
- [10] Efficient electrochemical water oxidation to hydrogen peroxide over intrinsic carbon defect-rich carbon nanofibers†










